molecular formula C14H12N4O3S B2695726 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797190-87-4

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2695726
CAS-Nummer: 1797190-87-4
Molekulargewicht: 316.34
InChI-Schlüssel: GGSSCPPFUUITAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that acts as a master regulator of the NF-κB pathway, which is crucial for immune cell activation, proliferation, and survival. This pathway is frequently dysregulated in certain B-cell lymphomas and autoimmune diseases. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of downstream substrates such as RelB and CYLD , thereby suppressing aberrant NF-κB signaling and inducing growth arrest and apoptosis in susceptible cells. Its primary research value lies in the investigation of oncogenic signaling in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies dependent on the B-cell receptor (BCR) pathway. Furthermore, it serves as a critical pharmacological tool for dissecting MALT1's role in T-cell and B-cell biology, contributing to the development of novel therapeutic strategies for both cancer and autoimmune disorders.

Eigenschaften

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-18-8-10(16-17-18)14(20)15-7-9-4-5-12(22-9)13(19)11-3-2-6-21-11/h2-6,8H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSSCPPFUUITAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a 1,2,3-triazole ring, which is known for its diverse biological properties. The presence of the furan and thiophene moieties enhances its chemical reactivity and interaction with biological targets. The molecular formula of the compound is C12H12N4O3SC_{12}H_{12}N_4O_3S, with a molecular weight of approximately 284.31 g/mol.

Anticancer Activity

1,2,3-triazole-containing compounds have demonstrated promising anticancer activities across various studies. For instance:

  • Cell Cycle Arrest and Apoptosis: Compounds with a triazole nucleus can induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism has been observed in lung cancer models where specific triazole derivatives exhibited IC50 values ranging from 1.02 to 74.28 μM against A549 lung cancer cells .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Carbonic Anhydrase Inhibition: Similar compounds have been explored as inhibitors of carbonic anhydrases, which play critical roles in physiological processes and disease states. Molecular docking studies indicate that the triazole ring may enhance binding affinity to these enzymes.

Biological Activity Profiles

The following table summarizes the biological activities reported for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide and related compounds:

Activity TypeDescriptionReference
AnticancerInduces apoptosis in A549 lung cancer cells; potential for other cancers
AntimicrobialExhibits antibacterial properties against various pathogens
Enzyme InhibitionPotential inhibitor of carbonic anhydrases; affects enzyme activity
AntiviralShows promise against viral infections

Study on Anticancer Properties

In a recent study, a series of 1,2,3-triazole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. Among these derivatives, one compound exhibited an IC50 value of 0.65 μM against NCI-H23 lung cancer cells, indicating potent activity compared to established chemotherapeutics like doxorubicin (IC50: 1.12 μM) and etoposide (IC50: 1.97 μM) .

Enzyme Interaction Studies

Molecular docking studies have been conducted to assess the binding affinity of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide to carbonic anhydrase II. The results suggest that the triazole ring facilitates strong interactions with key active site residues, enhancing its potential as a therapeutic agent targeting carbonic anhydrase-related disorders .

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Cores

  • Thiophene vs. Thiadiazole vs. Pyrazole : The target compound’s thiophene core offers aromaticity and planarity, facilitating π-stacking interactions, whereas thiadiazoles (e.g., ) provide electron-deficient systems for nucleophilic attack. Pyrazoles () introduce additional hydrogen-bonding sites via NH groups .
  • Triazole vs. Thioester : The 1,2,3-triazole in the target compound is a rigid, polar scaffold with hydrogen-bonding capability, contrasting with thioesters (), which are more lipophilic and reactive toward hydrolysis .

Substituent Effects

  • Furan-2-carbonyl vs.
  • Carboxamide vs. Sulfanyl : The carboxamide group in the target compound supports hydrogen bonding with biological targets, whereas sulfanyl groups () contribute to hydrophobic interactions and metabolic stability .

Research Findings and Implications

  • Spectroscopic Characterization : The absence of nitro groups in the target compound may simplify its NMR and IR profiles compared to nitrated analogs (). Key peaks would include furan C=O (IR ~1700 cm⁻¹) and triazole CH₃ (¹H-NMR δ 3.8–4.0) .
  • Crystallographic Refinement : Structural determination of similar compounds often employs SHELXL (), indicating that the target compound’s crystal structure could be resolved using these methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.